molecular formula C14H14N2O B13937927 1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde

1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B13937927
M. Wt: 226.27 g/mol
InChI Key: ARPXFWMENJJQBT-UHFFFAOYSA-N
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Description

1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with benzyl and cyclopropyl groups, and an aldehyde functional group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by functional group modifications. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under mild conditions . The reaction typically employs catalysts such as copper or ruthenium, and solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMA) .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to optimize reaction conditions and reduce production costs .

Mechanism of Action

Comparison with Similar Compounds

1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde can be compared with other pyrazole derivatives:

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-benzyl-5-cyclopropylpyrazole-3-carbaldehyde

InChI

InChI=1S/C14H14N2O/c17-10-13-8-14(12-6-7-12)15-16(13)9-11-4-2-1-3-5-11/h1-5,8,10,12H,6-7,9H2

InChI Key

ARPXFWMENJJQBT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C(=C2)C=O)CC3=CC=CC=C3

Origin of Product

United States

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